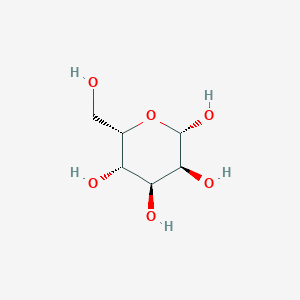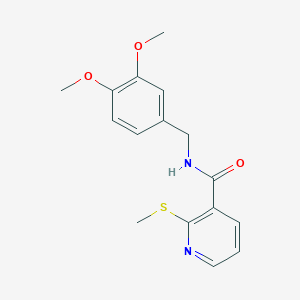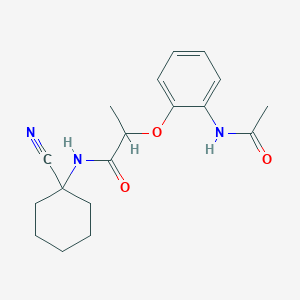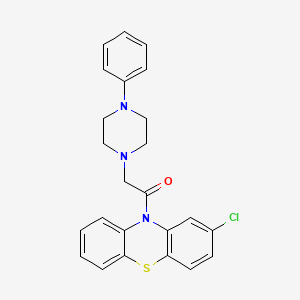
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol is an organic compound that features a tetrahydrofuran ring substituted with a pyrazolyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol typically involves the following steps:
Formation of the Tetrahydrofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Pyrazolyl Group: The pyrazolyl group can be introduced via nucleophilic substitution reactions using 3,4,5-trimethyl-1H-pyrazole as a nucleophile.
Industrial Production Methods
Industrial production methods would likely involve optimization of the synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and scalable processes.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions could introduce various functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, sulfonates.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield ketones, while reduction could produce alcohols.
Applications De Recherche Scientifique
Chemistry
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It may be explored as a lead compound in the development of new pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol would depend on its specific applications. For example, if it exhibits biological activity, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a physiological response.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-2-ol: Similar structure but with a different position of the hydroxyl group.
(3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydropyran-3-ol: Similar structure but with a tetrahydropyran ring instead of a tetrahydrofuran ring.
Uniqueness
The uniqueness of (3S)-4-(3,4,5-Trimethyl-1H-pyrazol-1-yl)tetrahydrofuran-3-ol lies in its specific substitution pattern and the combination of the tetrahydrofuran ring with the pyrazolyl group, which may confer unique chemical and biological properties.
Propriétés
Formule moléculaire |
C10H16N2O2 |
|---|---|
Poids moléculaire |
196.25 g/mol |
Nom IUPAC |
(3S)-4-(3,4,5-trimethylpyrazol-1-yl)oxolan-3-ol |
InChI |
InChI=1S/C10H16N2O2/c1-6-7(2)11-12(8(6)3)9-4-14-5-10(9)13/h9-10,13H,4-5H2,1-3H3/t9?,10-/m1/s1 |
Clé InChI |
LGMNAAONQMIIHS-QVDQXJPCSA-N |
SMILES isomérique |
CC1=C(N(N=C1C)C2COC[C@H]2O)C |
SMILES canonique |
CC1=C(N(N=C1C)C2COCC2O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-(4-Chlorophenyl)-3-[1-(methylsulfonyl)-3-piperidinyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354208.png)
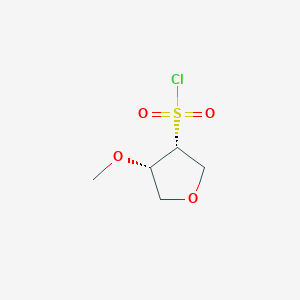
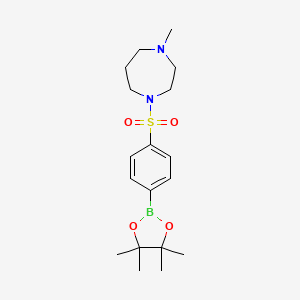
![3-[1-(Methylsulfonyl)-4-piperidinyl]-6-[(phenylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354225.png)
![N-[2-(1H-benzimidazol-2-yl)ethyl]-4,5-dimethyl-2-(1H-tetraazol-1-yl)-3-thiophenecarboxamide](/img/structure/B13354227.png)
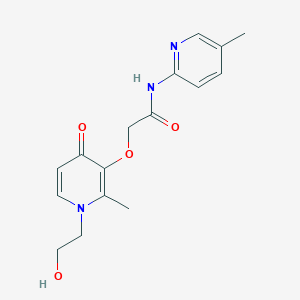
![3-Bromo-1-chlorodibenzo[b,d]furan](/img/structure/B13354241.png)
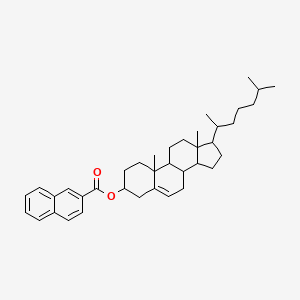
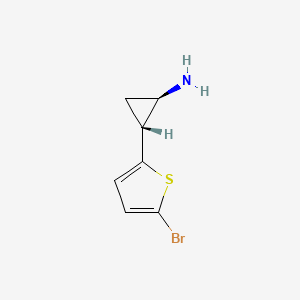
![Benzenesulfonylfluoride, 3,5-dichloro-4-[(4-nitrobenzoyl)oxy]-](/img/structure/B13354260.png)
